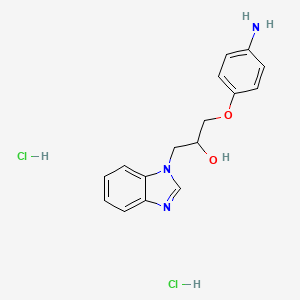
ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
概要
説明
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound with the linear formula C15H16ClNO2 . It is a member of carbazoles, a monocarboxylic acid ester, and an organochlorine compound .
Synthesis Analysis
The synthesis of tetrahydrocarbazole embedded styrene atropisomers has been reported via the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole . The reaction proceeds through in situ vinylidene ortho-quinone methide (VQM) intermediate formation .Molecular Structure Analysis
The molecular structure of this compound includes an ethoxy-carbonyl group at the 3-position . In the indole ring system, the benzene and pyrrole rings are nearly coplanar, forming a dihedral angle of 0.89 (4)° .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 277.74 g/mol . The compound has a melting point of 153-154°C .科学的研究の応用
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has been used in a variety of scientific research applications, including the study of proteins, enzymes, and other biological molecules. For example, it has been used as a tool to study the structure and function of proteins and enzymes. It has also been used to study the biochemical and physiological effects of drugs and other compounds on cells and tissues. In addition, this compound has been used to study the mechanism of action of various drugs, as well as to investigate the effects of drugs on the body.
作用機序
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is known to interact with proteins and enzymes in the body, which can lead to changes in the biochemical and physiological effects of drugs and other compounds. Specifically, it binds to the active sites of proteins and enzymes, which can cause them to become more or less active. This can lead to changes in the activity of the proteins and enzymes, which can in turn lead to changes in the biochemical and physiological effects of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes and proteins, which can lead to changes in the activity of drugs and other compounds. In addition, it has been shown to modulate the activity of hormones and other signaling molecules, which can lead to changes in the metabolism of drugs and other compounds. Furthermore, this compound has been shown to affect the absorption and distribution of drugs and other compounds in the body, which can lead to changes in the pharmacokinetics of drugs and other compounds.
実験室実験の利点と制限
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has several advantages for lab experiments. For example, it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it has been shown to have several biochemical and physiological effects, which makes it useful for studying the effects of drugs and other compounds on cells and tissues. However, there are some limitations to using this compound in lab experiments. For example, it can be toxic if not handled properly, and it can be difficult to determine the exact concentration of this compound needed for a particular experiment.
将来の方向性
There are several potential future directions for ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. For example, further research could be done to investigate the mechanism of action of this compound and how it affects the biochemical and physiological effects of drugs and other compounds. Additionally, further research could be done to investigate the effects of this compound on the absorption and distribution of drugs and other compounds in the body, as well as the effects of this compound on the metabolism of drugs and other compounds. Finally, further research could be done to investigate the potential therapeutic applications of this compound.
Safety and Hazards
特性
IUPAC Name |
ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-15(18)9-6-7-13-11(8-9)10-4-3-5-12(16)14(10)17-13/h3-5,9,17H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVOEEVZPUZSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1389553.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B1389555.png)
![1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389556.png)
![(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone](/img/structure/B1389559.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1389560.png)

![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)
![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)


![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine](/img/structure/B1389570.png)
